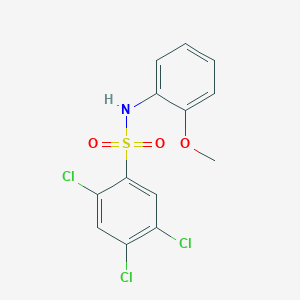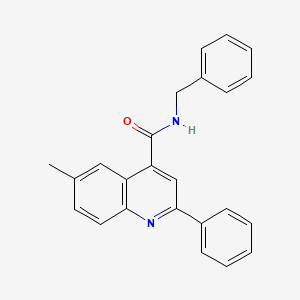
4,4'-Bis(methylsulfanyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(methylthio)-1,1’-biphenyl is an organic compound with the molecular formula C14H14S2 It is characterized by the presence of two methylthio groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4’-Bis(methylthio)-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses boron reagents and palladium catalysts to form carbon-carbon bonds between aryl halides and organoboron compounds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing biphenyl derivatives.
Industrial Production Methods
Industrial production of 4,4’-Bis(methylthio)-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability of this process .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(methylthio)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the biphenyl structure to more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
4,4’-Bis(methylthio)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis(methylthio)-1,1’-biphenyl involves its interaction with molecular targets through its methylthio groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions. The biphenyl structure provides a rigid framework that can influence the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(imidazolyl)diphenyl ether: This compound has imidazolyl groups instead of methylthio groups, leading to different chemical properties and applications.
Bis(methylthio)methane: This compound has a simpler structure with only one carbon atom between the methylthio groups, resulting in different reactivity and uses.
Uniqueness
4,4’-Bis(methylthio)-1,1’-biphenyl is unique due to its combination of methylthio groups and biphenyl structure, which provides a balance of reactivity and stability. This makes it a valuable compound for various applications in organic synthesis and materials science .
Propiedades
Número CAS |
10075-90-8 |
|---|---|
Fórmula molecular |
C14H14S2 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1-methylsulfanyl-4-(4-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C14H14S2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H,1-2H3 |
Clave InChI |
IXDALKLBQBAGCF-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)
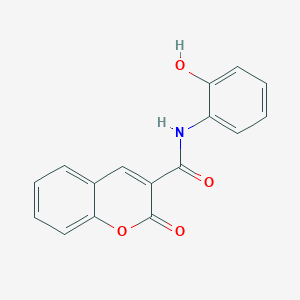
![5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)](/img/structure/B11707323.png)
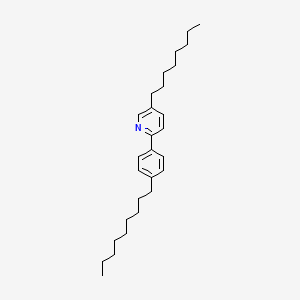
![Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11707336.png)
![3-[({[2,2,2-Trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B11707343.png)
![ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707344.png)
![Propyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11707355.png)
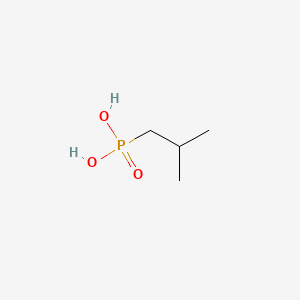
![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11707369.png)
![N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11707371.png)
